molecular formula C36H60N10O9 B14230630 H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH CAS No. 489472-77-7

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH

Cat. No.: B14230630
CAS No.: 489472-77-7
M. Wt: 776.9 g/mol
InChI Key: LGBYIYUPZYDJSO-JIPGPKKKSA-N
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Description

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH is a linear heptapeptide with the sequence Alanine-Valine-Valine-Tyrosine-Glycine-Leucine-Arginine, terminated by a hydroxyl group at the C-terminus.

Properties

CAS No.

489472-77-7

Molecular Formula

C36H60N10O9

Molecular Weight

776.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H60N10O9/c1-18(2)15-25(32(51)43-24(35(54)55)9-8-14-40-36(38)39)42-27(48)17-41-31(50)26(16-22-10-12-23(47)13-11-22)44-33(52)28(19(3)4)46-34(53)29(20(5)6)45-30(49)21(7)37/h10-13,18-21,24-26,28-29,47H,8-9,14-17,37H2,1-7H3,(H,41,50)(H,42,48)(H,43,51)(H,44,52)(H,45,49)(H,46,53)(H,54,55)(H4,38,39,40)/t21-,24-,25-,26-,28-,29-/m0/s1

InChI Key

LGBYIYUPZYDJSO-JIPGPKKKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Cleavage: Detaching the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or Dess-Martin periodinane can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Site-directed mutagenesis or chemical synthesis methods can introduce substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linearized peptides.

Scientific Research Applications

H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for therapeutic potential in treating diseases by modulating biological pathways.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Ala-Val-Val-Tyr-Gly-Leu-Arg-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogous Peptides

Compound Sequence/Modification Molecular Weight (g/mol) Key Features Biological Activity/Applications References
This compound Linear heptapeptide ~794 (calculated) Hydrophobic core (Val, Leu), Tyr/Arg motifs Not explicitly reported -
BOC-VAL-LEU-GLY-ARG-OH BOC-protected tetrapeptide 543.66 N-terminal BOC group Potential stability enhancement
Cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] Cyclic with thiazole amino acids Not provided Cyclic backbone, thiazole rings Inhibits A-549 lung cancer cells (10–30 µg/mL)
Arg-Lys-Asp-Val-Tyr-OH Linear pentapeptide Not provided Charged residues (Arg, Lys, Asp) Marketed for research applications
Pal-Val-Gly-Val-Ala-Pro-Gly-OH Palmitoylated heptapeptide 736.98 N-terminal lipid modification Enhances membrane permeability
H-Gly-Ala-Tyr-OH Linear tripeptide 309.32 Minimalist structure Not specified

Key Observations:

Structural Diversity: Linear vs. Cyclic: The target peptide is linear, whereas cyclo-[Gly-Thz-Pro-Leu-Val-(Gln)Thz] () adopts a cyclic conformation with thiazole rings, enhancing proteolytic stability . Modifications: BOC (tert-butoxycarbonyl) and palmitoyl groups in and alter solubility and bioavailability. Residue Composition: The Val-Val-Tyr motif in the target peptide contrasts with charged residues (Arg-Lys-Asp) in Arg-Lys-Asp-Val-Tyr-OH (), suggesting divergent interaction mechanisms.

Synthesis Methods :

  • The cyclic peptide in was synthesized using dicyclohexylcarbodiimide (DCC) and azide methods under high dilution, whereas linear peptides like BOC-VAL-LEU-GLY-ARG-OH () likely employ standard solid-phase peptide synthesis (SPPS).

Biological Activity: The cyclic peptide in demonstrates anticancer activity against A-549 lung cancer cells (IC₅₀: 10–30 µg/mL), while the lipidated peptide in may leverage its palmitoyl group for enhanced cellular uptake.

Applications :

  • Arg-Lys-Asp-Val-Tyr-OH () is marketed for research, highlighting demand for bioactive peptides in drug discovery. The target peptide’s lack of reported applications underscores the need for further functional characterization.

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